molecular formula C14H17NO2 B2887813 N-(4-acetylphenyl)cyclopentanecarboxamide CAS No. 544679-84-7

N-(4-acetylphenyl)cyclopentanecarboxamide

Cat. No. B2887813
CAS RN: 544679-84-7
M. Wt: 231.295
InChI Key: RWGSBGRQYWTLCV-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.3 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “N-(4-acetylphenyl)cyclopentanecarboxamide” is 1S/C14H17NO2/c1-10(16)11-6-8-13(9-7-11)15-14(17)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,17) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-(4-acetylphenyl)cyclopentanecarboxamide” has a molecular weight of 231.29 .

Scientific Research Applications

Anticonvulsant Activity

N-(4-acetylphenyl)cyclopentanecarboxamide and its analogues have been investigated for their potential anticonvulsant properties. A study by Robertson et al. (1987) discovered that certain analogues, specifically 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, demonstrated effective anticonvulsant activity in animal models, suggesting potential applications in treating seizures (Robertson et al., 1987).

Antitumor and Antimelanoma Effects

The compound and its derivatives have shown promise in cancer research, particularly in the treatment of melanoma. Tandon et al. (1998) synthesized N-Propionyl-4-S-cysteaminylphenol, an analogue of N-(4-acetylphenyl)cyclopentanecarboxamide, which exhibited notable cytostatic and cytocidal effects in human melanotic melanoma cell lines. This compound also demonstrated depigmenting effects, highlighting its potential in melanoma therapy (Tandon et al., 1998).

Histone Deacetylase Inhibition

CI-994, or N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], a related compound, has been identified as a histone deacetylase (HDAC) inhibitor. Kraker et al. (2003) found that this compound caused histone hyperacetylation in living cells, suggesting its potential role in cancer treatment, particularly in the modulation of gene expression (Kraker et al., 2003).

Pharmacokinetics Studies

The pharmacokinetics of similar compounds have been studied to understand their metabolism and potential therapeutic applications. Dockens et al. (1987) developed a method for the chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide, a related compound, in rat serum and urine. This study aids in understanding the metabolic pathways and disposition of such compounds (Dockens et al., 1987).

properties

IUPAC Name

N-(4-acetylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(16)11-6-8-13(9-7-11)15-14(17)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGSBGRQYWTLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329812
Record name N-(4-acetylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-acetylphenyl)cyclopentanecarboxamide

CAS RN

544679-84-7
Record name N-(4-acetylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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